

# The Pharmacodynamics of Diquafosol Sodium: A Deep Dive into Tear Film Modulation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diquas*

Cat. No.: *B10828734*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Diquafosol sodium, a purinergic P2Y2 receptor agonist, represents a significant advancement in the management of dry eye disease. Its unique mechanism of action directly targets the underlying pathophysiology of tear film instability by promoting the secretion of all three tear film layers: aqueous, mucin, and lipid. This in-depth technical guide elucidates the core pharmacodynamics of diquafosol sodium, presenting a comprehensive overview of its molecular interactions, cellular signaling cascades, and profound effects on tear film composition and stability. Detailed experimental protocols and quantitative data from pivotal preclinical and clinical studies are provided to offer a robust resource for researchers and drug development professionals in the field of ophthalmology.

## Introduction: Addressing the Core Deficiencies in Dry Eye Disease

Dry eye disease (DED) is a multifactorial condition characterized by a loss of homeostasis of the tear film, leading to symptoms of discomfort, visual disturbance, and potential damage to the ocular surface. The stability of the tear film is paramount for maintaining a healthy ocular surface, and this stability is contingent on the intricate balance of its three primary layers: the superficial lipid layer secreted by the meibomian glands, the middle aqueous layer from the lacrimal glands, and the inner mucin layer produced by conjunctival goblet cells.

Traditional therapies for DED have largely focused on tear supplementation with artificial tears. Diquafosol sodium, however, offers a novel therapeutic approach by acting as a secretagogue, directly stimulating the natural production of essential tear components. This guide will explore the pharmacodynamic properties of diquafosol that underpin its clinical efficacy.

## Mechanism of Action: The P2Y2 Receptor as a Key Modulator of Ocular Surface Hydration

Diquafosol is a stable analogue of uridine 5'-triphosphate (UTP) and a potent agonist of the P2Y2 purinergic receptor.<sup>[1][2]</sup> These G protein-coupled receptors are expressed on the apical membrane of various ocular surface cells, including the conjunctival epithelium, goblet cells, and meibomian glands.<sup>[1][2]</sup>

The binding of diquafosol to the P2Y2 receptor initiates a cascade of intracellular signaling events that collectively enhance the quantity and quality of the tear film. This multifaceted mechanism involves:

- **Stimulation of Aqueous and Mucin Secretion:** Activation of P2Y2 receptors on conjunctival epithelial and goblet cells leads to an increase in intracellular calcium concentrations.<sup>[1][2]</sup> This calcium influx triggers the opening of chloride channels, resulting in water transport and consequently, increased aqueous secretion.<sup>[1]</sup> Simultaneously, the elevated intracellular calcium in goblet cells promotes the exocytosis of mucin-containing granules, enriching the tear film with essential mucins, particularly MUC5AC.<sup>[3]</sup>
- **Upregulation of Mucin Gene Expression:** Beyond stimulating secretion, diquafosol also upregulates the gene expression of both secreted and membrane-associated mucins.<sup>[3]</sup> Studies have demonstrated increased mRNA levels of MUC1, MUC4, MUC16, and MUC5AC in corneal and conjunctival epithelial cells following treatment with diquafosol.<sup>[3]</sup> This sustained increase in mucin production contributes to long-term improvements in tear film stability and ocular surface protection.
- **Enhancement of Lipid Secretion:** Diquafosol has been shown to act on meibomian glands, stimulating the release of lipids.<sup>[4][5]</sup> This effect is crucial for preventing tear evaporation and maintaining a stable tear film.

## Signaling Pathways

The activation of the P2Y2 receptor by diquafosol triggers two primary signaling pathways:

- Phospholipase C (PLC) Pathway: This is the principal pathway for stimulating aqueous and mucin secretion. Upon receptor activation, the Gq protein activates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions and a rapid increase in intracellular calcium concentration.
- Extracellular Signal-Regulated Kinase (ERK) Pathway: Diquafosol-induced P2Y2 receptor activation also leads to the phosphorylation and activation of the ERK1/2 signaling cascade. [3] This pathway is implicated in the upregulation of mucin gene expression and the promotion of corneal epithelial cell proliferation and migration, contributing to corneal wound healing.[6]



[Click to download full resolution via product page](#)

### Diquafosol Signaling Pathway

## Quantitative Data on Tear Film Parameters

The clinical efficacy of diquafosol sodium is supported by a substantial body of quantitative data from both preclinical and clinical investigations. These studies consistently demonstrate improvements in key tear film parameters.

## Preclinical Data

| Parameter                                    | Animal Model       | Treatment                                 | Results                                                                                                          | Reference |
|----------------------------------------------|--------------------|-------------------------------------------|------------------------------------------------------------------------------------------------------------------|-----------|
| MUC5AC Concentration in Tears                | Rabbit             | 3% Diquafosol (single instillation)       | Significant increase 15 minutes post-instillation (18.21 $\pm$ 1.52 ng/mL vs. 12.75 $\pm$ 1.82 ng/mL in control) | [7]       |
| Number of Lipid Droplets in Meibomian Glands | Sod1 Knockout Mice | 3% Diquafosol (6 times daily for 2 weeks) | Significant increase from baseline (20 $\pm$ 15 to 100 $\pm$ 80 droplets)                                        | [2]       |

## Clinical Data

| Parameter                          | Study Population                             | Treatment                           | Duration   | Results (Change from Baseline)                                                                        | Reference |
|------------------------------------|----------------------------------------------|-------------------------------------|------------|-------------------------------------------------------------------------------------------------------|-----------|
| Tear Film Break-Up Time (TBUT)     | Dry Eye Patients                             | 3% Diquafosol                       | 4 weeks    | Significant increase                                                                                  | [8]       |
| Corneal Fluorescein Staining Score | Dry Eye Patients                             | 3% Diquafosol                       | 4 weeks    | Significant decrease                                                                                  | [8]       |
| Goblet Cell Density                | Patients with Glaucoma on Topical Medication | 3% Diquafosol                       | 52 weeks   | Significant increase from baseline<br>( $445.1 \pm 92.2$ to $512.4 \pm 177.3$ cells/mm <sup>2</sup> ) | [2]       |
| Lipid Layer Thickness (LLT)        | Dry Eye Patients with MGD                    | 3% Diquafosol (single instillation) | 60 minutes | Significant increase from baseline<br>( $49.2 \pm 16.2$ nm to $63.9 \pm 30.0$ nm at 60 min)           | [9]       |
| Tear Film Osmolarity               | Type 2 Diabetic Patients with Dry Eye        | 3% Diquafosol                       | 8 weeks    | Statistically significant improvement in various dry eye parameters                                   | [10]      |

## Detailed Experimental Protocols

To facilitate further research and understanding of diquafosol's pharmacodynamics, this section provides detailed methodologies for key experiments cited in the literature.

## In Vitro Measurement of Intracellular Calcium Concentration

This protocol is adapted for use with primary human conjunctival epithelial cells (HCECs).

**Objective:** To quantify changes in intracellular calcium concentration in HCECs following stimulation with diquafosol.

**Materials:**

- Primary HCECs
- Culture medium (e.g., DMEM/F-12)
- Fura-2 AM (calcium indicator dye)
- Pluronic F-127
- HEPES-buffered saline
- Diquafosol sodium
- Fluorescence plate reader or confocal microscope

**Procedure:**

- **Cell Culture:** Culture primary HCECs to 80-90% confluence in a 96-well black-walled, clear-bottom plate.
- **Dye Loading:**
  - Prepare a loading buffer containing Fura-2 AM (e.g., 5  $\mu$ M) and Pluronic F-127 (e.g., 0.02%) in HEPES-buffered saline.
  - Wash the cells once with HEPES-buffered saline.

- Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells twice with HEPES-buffered saline to remove extracellular dye.
- Measurement:
  - Place the plate in a fluorescence plate reader or on the stage of a confocal microscope.
  - Measure the baseline fluorescence ratio by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at 510 nm.
  - Add diquafosol sodium at the desired concentration to the wells.
  - Immediately begin recording the fluorescence ratio over time to capture the transient increase in intracellular calcium.
- Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.



[Click to download full resolution via product page](#)

#### Workflow for Intracellular Calcium Measurement

## Quantification of Mucin Gene Expression by RT-qPCR

Objective: To measure the relative mRNA expression levels of MUC1, MUC4, MUC5AC, and MUC16 in HCECs treated with diquafosol.

Materials:

- HCECs treated with diquafosol or vehicle control
- RNA extraction kit (e.g., TRIzol)
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green)
- Gene-specific primers (see table below)
- Real-time PCR system

Primer Sequences:

| Gene                    | Forward Primer (5' to 3')  | Reverse Primer (5' to 3')   | Reference            |
|-------------------------|----------------------------|-----------------------------|----------------------|
| MUC1                    | CCACTGGTTCTATG<br>GCAACACC | GCCGAAGTCCAGG<br>CTGTGCG    | <a href="#">[11]</a> |
| MUC4                    | TGGAGACAGTGACC<br>CAGATG   | GCTGGTACTGGTCA<br>ATGAGG    | <a href="#">[12]</a> |
| MUC5AC                  | CCACTGGTTCTATG<br>GCAACACC | GCCGAAGTCCAGG<br>CTGTGCG    | <a href="#">[11]</a> |
| MUC16                   | GATGTCAAGCCAGG<br>CAGCACAA | GAGAGTGGTAGACA<br>TTTCTGGGC | <a href="#">[13]</a> |
| GAPDH<br>(Housekeeping) | GAAGGTGAAGGTC<br>GGAGTCA   | GAAGATGGTGTGATGG<br>GATTTC  | [Generic]            |

Procedure:

- RNA Extraction: Extract total RNA from treated and control HCECs using a commercial RNA extraction kit according to the manufacturer's protocol.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qPCR:
  - Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
  - Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
  - Determine the cycle threshold (C<sub>t</sub>) values for each gene in each sample.
  - Normalize the C<sub>t</sub> values of the target genes to the C<sub>t</sub> value of the housekeeping gene (ΔC<sub>t</sub>).
  - Calculate the relative fold change in gene expression using the 2-ΔΔC<sub>t</sub> method.

## Clinical Assessment of Tear Film Break-Up Time (TBUT)

Objective: To measure the stability of the tear film in human subjects.

Procedure:

- Instill a small amount of fluorescein dye into the lower conjunctival sac using a sterile, moistened fluorescein strip.
- Ask the patient to blink several times to distribute the dye evenly.
- Position the patient at a slit lamp with a cobalt blue filter.
- Instruct the patient to stare straight ahead without blinking.

- Using a stopwatch, measure the time from the last complete blink until the appearance of the first dry spot or streak in the tear film.
- Repeat the measurement three times and calculate the average.

## Corneal and Conjunctival Staining

Objective: To assess the extent of ocular surface damage.

Procedure:

- Instill fluorescein dye as described for the TBUT measurement.
- After the TBUT measurement, examine the cornea for areas of epithelial disruption, which will stain green.
- Grade the staining severity in five corneal regions (central, superior, inferior, nasal, and temporal) using a standardized grading scale such as the National Eye Institute (NEI) scale (0-3 for each region, total score 0-15) or the Oxford scale (0-5 panel comparison).[1][14][15]
- Optionally, lissamine green or rose bengal can be instilled to assess conjunctival staining.

## Conclusion

The pharmacodynamics of diquaferon sodium are characterized by its targeted action on the P2Y2 receptor, leading to a comprehensive improvement in tear film homeostasis. By stimulating the secretion of aqueous, mucin, and lipid components, and upregulating mucin gene expression, diquaferon addresses the fundamental deficiencies in dry eye disease. The quantitative data and detailed experimental protocols presented in this guide provide a valuable resource for the scientific community to further explore the therapeutic potential of P2Y2 receptor agonists in ophthalmology and to design future investigations into novel treatments for ocular surface disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Diquafosol ophthalmic solution enhances mucin expression via ERK activation in human conjunctival epithelial cells with hyperosmotic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of topical 3% diquafosol sodium on eyes with dry eye disease and meibomian gland dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tear film lipid layer increase after diquafosol instillation in dry eye patients with meibomian gland dysfunction: a randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diquafosol promotes corneal epithelial healing via intracellular calcium-mediated ERK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. The Impact of 3% Diquafosol Ophthalmic Solution on Tear Film and Corneal Nerve Density in Patients with Diabetes and Dry Eye Disease: A Randomized Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- To cite this document: BenchChem. [The Pharmacodynamics of Diquafosol Sodium: A Deep Dive into Tear Film Modulation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10828734#pharmacodynamics-of-diquafosol-sodium-in-tear-film>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)